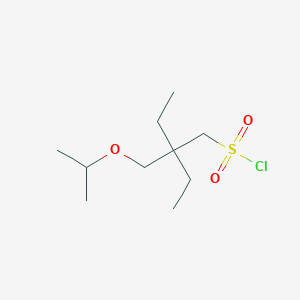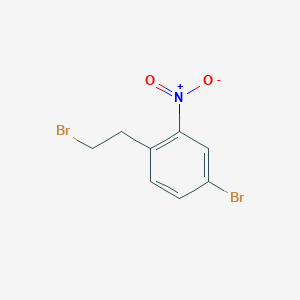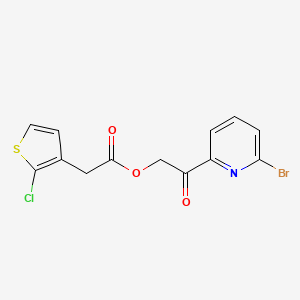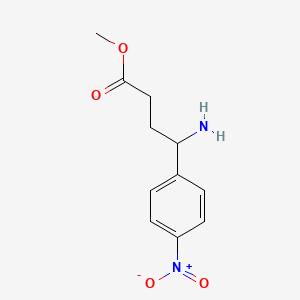
Methyl 4-amino-4-(4-nitrophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-4-(4-nitrophenyl)butanoate is an organic compound with the molecular formula C11H14N2O4. It is a derivative of butanoic acid and contains both amino and nitro functional groups, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(4-nitrophenyl)butanoate typically involves the esterification of 4-amino-4-(4-nitrophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide a more sustainable and scalable method for the synthesis of esters, including this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-(4-nitrophenyl)butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Reduction: Methyl 4-amino-4-(4-aminophenyl)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-4-(4-nitrophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(4-nitrophenyl)butanoate depends on its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-nitrophenyl)butanoate: Similar structure but lacks the amino group.
Methyl 4-(4-aminophenyl)butanoate: Similar structure but lacks the nitro group.
Methyl 4-(4-bromophenyl)butanoate: Contains a bromine atom instead of a nitro group.
Uniqueness
Methyl 4-amino-4-(4-nitrophenyl)butanoate is unique due to the presence of both amino and nitro groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 4-amino-4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C11H14N2O4/c1-17-11(14)7-6-10(12)8-2-4-9(5-3-8)13(15)16/h2-5,10H,6-7,12H2,1H3 |
InChI Key |
BUYZCJYVNFANDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
![Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride](/img/structure/B13524181.png)
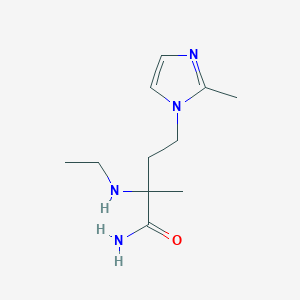


![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)

